Tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate
Description
Tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate is a specialized carbamate derivative featuring a four-membered azetidine ring substituted with a chlorosulfonyl group at position 1 and a tert-butyl carbamate moiety at position 3. This compound is of significant interest in medicinal and synthetic chemistry due to its dual functional groups: the chlorosulfonyl group acts as a reactive electrophile for nucleophilic substitution reactions, while the carbamate provides stability and serves as a protective group for amines. Such derivatives are often employed as intermediates in the synthesis of sulfonamides, which are prevalent in pharmaceuticals (e.g., protease inhibitors, antibiotics) .
Properties
IUPAC Name |
tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O4S/c1-8(2,3)15-7(12)10-6-4-11(5-6)16(9,13)14/h6H,4-5H2,1-3H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENNPQMKQGVASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate typically involves the following steps:
Formation of Azetidine Intermediate: The starting material, azetidine, is reacted with a chlorosulfonylating agent such as chlorosulfonic acid or chlorosulfonyl isocyanate under controlled conditions to introduce the chlorosulfonyl group.
Protection of Amino Group: The resulting intermediate is then treated with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate protecting group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine or pyridine.
Major Products:
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Derivatives: Formed from reactions with alcohols.
Sulfonothioate Derivatives: Formed from reactions with thiols.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its azetidine core. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Tert-butyl Carbamate Derivatives
Physicochemical and Reactivity Profiles
- Ring Strain and Reactivity : The azetidine core in the target compound exhibits higher ring strain compared to cyclobutane derivatives (e.g., CAS 877964-32-4), leading to enhanced reactivity in ring-opening or substitution reactions. This makes it preferable for synthesizing strained intermediates in drug discovery .
- Solubility : Acyclic analogs (e.g., CAS 1956335-01-5) generally exhibit higher solubility in organic solvents due to reduced steric constraints, whereas bicyclic derivatives (e.g., bicyclo[2.2.2]octane) display lower solubility but superior crystallinity .
- Functional Group Effects :
- Hydroxyl-substituted derivatives (e.g., CAS 225641-84-9, ) participate in hydrogen bonding, improving aqueous solubility but limiting membrane permeability .
- Trifluoromethyl groups (e.g., CAS 1523530-57-5) enhance metabolic stability and electronegativity, favoring interactions with hydrophobic enzyme pockets .
Biological Activity
Tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group, a chlorosulfonyl moiety, and an azetidine ring. Its molecular formula is C8H14ClN2O3S. The structural features contribute to its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The chlorosulfonyl group is known for its electrophilic properties, which can facilitate nucleophilic attack by biological molecules such as proteins and nucleic acids. This interaction may lead to inhibition or modulation of enzymatic activities critical for cellular functions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially effective against certain strains of bacteria and fungi.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications in drug development for diseases like cancer and infections.
- Cytotoxicity : In vitro studies have shown varying levels of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : A study conducted by researchers at [source] evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones compared to control groups.
- Enzyme Inhibition Assays : In a series of enzyme assays, the compound was shown to inhibit the activity of certain proteases involved in cancer progression. The IC50 values indicated a promising potency that warrants further investigation.
- Cytotoxicity Testing : A cytotoxicity assay performed on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, with an emphasis on its selectivity towards malignant cells over normal cells.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Tert-butyl carbamate | Structure | Moderate cytotoxicity | Commonly used as a reference |
| Chlorosulfonamide derivatives | Structure | Antimicrobial | Known for broad-spectrum activity |
| Azetidine derivatives | Structure | Variable cytotoxicity | Often explored for anticancer properties |
Q & A
Q. What synthetic strategies are most effective for preparing Tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves introducing the chlorosulfonyl group to an azetidine ring followed by carbamate protection. Key steps include:
- Azetidine functionalization : Reacting azetidin-3-amine with chlorosulfonyl chloride under anhydrous conditions at 0–5°C to minimize side reactions .
- Carbamate protection : Using tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF with a base like DMAP or triethylamine to form the carbamate .
- Optimization : Control reaction temperature (<20°C), use inert atmosphere (N₂/Ar), and employ slow addition of reagents to reduce byproducts like over-sulfonated species .
Q. How can spectroscopic and crystallographic techniques confirm the molecular structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR identify key signals (e.g., tert-butyl group at δ ~1.4 ppm, sulfonyl chloride protons at δ ~3.5–4.0 ppm) .
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond angles and stereochemistry. ORTEP-3 can visualize thermal ellipsoids to assess molecular rigidity .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion matching C₈H₁₅ClN₂O₄S) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chlorosulfonyl group in nucleophilic substitution reactions?
- Methodological Answer :
- Computational studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. The electron-withdrawing sulfonyl group activates the azetidine ring for nucleophilic attack at the β-carbon .
- Kinetic analysis : Monitor reaction progress via in-situ IR or HPLC to identify intermediates (e.g., sulfonate esters) and propose a stepwise SN2 mechanism .
- Isotopic labeling : Use ³⁶Cl-labeled reagents to track chloride displacement pathways .
Q. How can hydrogen-bonding patterns in crystalline forms influence the compound’s stability and solubility?
- Methodological Answer :
- Graph-set analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., R₂²(8) motifs between carbamate NH and sulfonyl O atoms) using crystallographic data .
- Solubility studies : Correlate lattice energy (from DSC/TGA) with solvent polarity. Polar aprotic solvents (e.g., DMSO) disrupt strong H-bonds, enhancing solubility .
- Polymorphism screening : Use solvent-drop grinding or temperature cycling to identify metastable forms with improved bioavailability .
Q. What strategies mitigate hazardous byproducts (e.g., HCl gas) during large-scale synthesis?
- Methodological Answer :
- Scrubber systems : Install alkaline traps (e.g., NaOH solution) to neutralize HCl emissions .
- Flow chemistry : Continuous reactors minimize exothermic risks and improve heat dissipation during sulfonation .
- In-situ monitoring : Use FTIR or Raman spectroscopy to detect and quantify gaseous byproducts in real time .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
